molecular formula C19H24N6OS B2409538 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide CAS No. 2034540-95-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide

Cat. No. B2409538
CAS RN: 2034540-95-7
M. Wt: 384.5
InChI Key: PLGBIUUMVLGQLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their coupling. The exact synthetic route would depend on the specific reactivity of the starting materials and the conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the pyrazole, thiazolo[5,4-b]pyridine, and piperidine rings would likely result in a rigid, cyclic structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the functional groups present in its structure. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Biological Monitoring and Metabolism Studies

Compounds with structural similarities to "3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide" have been subjects of biological monitoring and pharmacokinetics studies. For instance, studies on pyrethroids, a class of neurotoxic insecticides, and their metabolites in human urine highlight the importance of understanding how such compounds are metabolized and excreted in humans and animals (Fortin et al., 2008). These insights are crucial for assessing exposure risks and developing safety guidelines for handling and exposure.

Mechanistic Insights into Drug Action

The study of receptor occupancy and the pharmacokinetic profiles of compounds provides essential insights into their mechanism of action. For example, research on specific receptor antagonists in rats and humans sheds light on the relationship between drug exposure, receptor occupancy, and therapeutic effects (Li et al., 2003). Such studies can inform the development of new therapeutic agents by identifying optimal dosing strategies that achieve desired pharmacological effects with minimal adverse outcomes.

Environmental and Health Impact Studies

Environmental exposure studies, such as those examining the presence of carcinogenic heterocyclic amines in urine or the impact of environmental pyrethroids exposure on semen quality, provide important data on the potential health impacts of chemical compounds (Ushiyama et al., 1991), (Hu et al., 2019). These studies can guide public health policies and regulations regarding the use and disposal of such chemicals, ensuring public safety and environmental protection.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the complexity of the molecule, it could potentially interact with multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues of research in medicinal chemistry, given its complex structure and potential biological activity .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-13-12-14(2)25(23-13)11-7-17(26)21-15-5-9-24(10-6-15)19-22-16-4-3-8-20-18(16)27-19/h3-4,8,12,15H,5-7,9-11H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBIUUMVLGQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide

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